4-Hydroxyphenyl 4-hydroxybenzoate

Description

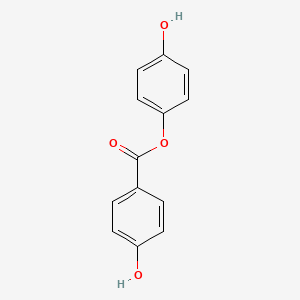

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBPCYUKFSJTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423779 | |

| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28084-48-2 | |

| Record name | Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28084-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyphenyl 4 Hydroxybenzoate

Established Chemical Synthesis Pathways of 4-Hydroxyphenyl 4-hydroxybenzoate (B8730719)

The primary and most well-documented method for synthesizing 4-hydroxyphenyl 4-hydroxybenzoate is through the esterification of hydroquinone (B1673460) and p-hydroxybenzoic acid. google.com This reaction forms the backbone of its industrial production.

Esterification of Hydroquinone and p-Hydroxybenzoic Acid

The synthesis of this compound is achieved by reacting p-hydroxybenzoic acid and hydroquinone, typically in approximately equivalent molar ratios. google.com This process involves the formation of an ester bond between the carboxylic acid group of p-hydroxybenzoic acid and one of the hydroxyl groups of hydroquinone. google.comiajpr.com The reaction is generally carried out in a reaction medium where the reactants are predominantly dispersed. google.com

Catalytic Systems and Reaction Conditions for Esterification

To facilitate the esterification process, which can be slow, various catalytic systems are employed. google.comscispace.com A common approach is the use of an esterification catalyst in a reaction medium where the reactants are largely dispersed. google.com

One particularly effective catalyst is a combination of sulfuric acid and boric acid. google.com Other preferred catalysts include sulfonic acids, with aromatic sulfonic acids like p-toluenesulfonic acid being notably effective. google.com The reaction is often conducted in a solvent, with xylene being a documented example. google.com The use of these catalysts allows the reaction to proceed efficiently, leading to high yields of the desired product. google.com

Yield Optimization and Purity Considerations in Chemical Synthesis

High yields and good technical purity are crucial for the industrial application of this compound, especially in the production of polymers like linear polycarbonates. google.com One patented process reports achieving a yield of 98.5% of the theoretical value when using xylene as the solvent. google.com In another instance, a yield of 81.6% was obtained, which could be further purified by recrystallization from glycol monomethyl ether acetate (B1210297) to achieve a purity suitable for subsequent reactions. google.com The use of activated carbon can also be employed during recrystallization to improve purity if necessary. google.com

| Catalyst System | Solvent | Reported Yield | Purity Notes |

| Sulfuric acid and Boric acid | Dispersed medium | High | Good technical purity |

| p-Toluenesulfonic acid | Xylene | 98.5% | Melting point 242-245°C |

| Not specified | Not specified | 81.6% | Recrystallization yields 71.4% with melting point 241-243°C |

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of related hydroxybenzoic acids, biotechnological approaches using engineered microorganisms are being explored. nih.govsmolecule.com These methods utilize renewable feedstocks like glucose or xylose to biosynthesize aromatic compounds. nih.govsmolecule.com For instance, engineered Escherichia coli and Pseudomonas taiwanensis have been used to produce 4-hydroxybenzoic acid (4-HBA) from renewable sources. nih.govnih.govfrontiersin.org These biocatalytic processes offer a greener alternative to traditional chemical synthesis, which often involves harsh chemicals and conditions. thesciencenotes.comnih.gov The development of multi-enzyme cascades in microorganisms presents a promising avenue for the sustainable production of 4-HBA and its derivatives. nih.govresearchgate.net

Derivatization Strategies for Functionalization of this compound

The functional groups of this compound, namely the hydroxyl groups, provide sites for chemical modification to create derivatives with tailored properties. smolecule.comnih.gov These modifications can enhance its utility in various applications.

One key application is in the polymer industry, where it serves as a building block for producing linear aromatic polycarbonates and other polymers. google.comsmolecule.com The reactive hydroxyl groups allow for its incorporation into polymer chains through condensation reactions. google.com

Furthermore, derivatization can be used to alter its biological activity. For example, esterification of the hydroxyl groups can lead to compounds with different properties. globalresearchonline.net The metabolic transformation of related 4-hydroxybenzoates in biological systems can involve processes like hydrolysis of the ester bond and hydroxylation of the aromatic ring, leading to the formation of metabolites such as 4-hydroxyhippuric acid and 3,4-dihydroxybenzoic acid. nih.gov These derivatization strategies open up possibilities for creating new molecules with specific functionalities for pharmaceutical and materials science applications. smolecule.com

Environmental Occurrence and Biotransformation Pathways of 4 Hydroxyphenyl 4 Hydroxybenzoate

Identification of 4-Hydroxyphenyl 4-hydroxybenzoate (B8730719) as a Degradation Intermediate

4-Hydroxyphenyl 4-hydroxybenzoate has been identified as a key intermediate metabolite in the breakdown of certain industrial chemicals in the environment. Its occurrence is primarily linked to the biodegradation of bisphenols, a group of compounds used in the manufacturing of plastics and resins.

Research has established that this compound is formed during the microbial degradation of Bis(4-Hydroxyphenyl)methane, commonly known as bisphenol F (BPF). nih.govresearchgate.netasm.orgnih.gov BPF is an environmental pollutant found in various aquatic systems, including rivers and wastewater. biorxiv.orgmdpi.com The biodegradation of BPF involves a multi-step pathway where complex molecules are broken down into simpler compounds. nih.gov Within this pathway, this compound emerges as a transient product following the initial enzymatic attacks on the BPF molecule. nih.govresearchgate.net Studies conducted in seawater have indicated that BPF is more biodegradable than the more commonly known bisphenol A (BPA), suggesting that this degradation pathway is active in various aquatic settings. mdpi.com

The formation process begins with the oxidation of BPF to 4,4'-dihydroxybenzophenone. nih.govbiorxiv.org This ketone intermediate is then subjected to a crucial enzymatic reaction that inserts an oxygen atom, yielding this compound. nih.govresearchgate.netnih.gov This transformation is a critical step that prepares the molecule for the subsequent cleavage of its ester bond.

Specific bacterial strains capable of utilizing BPF as their sole carbon source have been isolated from river water and sediment, and these are the primary agents responsible for the formation of this compound. nih.govasm.orgbiorxiv.orgnii.ac.jp A prominent species identified in this role is Sphingobium yanoikuyae. nih.govresearchgate.netasm.orgbiorxiv.org For instance, Sphingobium yanoikuyae strain FM-2, isolated from river water, was shown to completely degrade BPF, with this compound being identified as a key metabolite in the process. nih.govasm.orgnih.gov

Another highly efficient BPF-degrading strain, Sphingobium yanoikuyae DN12, was isolated from river sediment and also demonstrated this metabolic capability. biorxiv.org These bacteria belong to the family Sphingomonadaceae, which is known for its diverse metabolic capacity to degrade various aromatic compounds. nih.govasm.org The degradation system in these microbes is highly specific, effective on bisphenols with two phenolic rings joined by a bridging carbon that lacks methyl substitutions. nih.govasm.orgnih.gov

Microbial Degradation Mechanisms of this compound

Once formed, this compound does not typically accumulate in the environment but is rapidly processed further by the same microbial communities. The degradation involves specific enzymatic reactions that break the molecule into simpler, more easily metabolized aromatic compounds.

The central step in the degradation of this compound is the enzymatic cleavage of its ester bond. nih.govnih.gov This hydrolysis reaction yields two simpler aromatic compounds: 4-hydroxybenzoate (also known as p-hydroxybenzoic acid) and 1,4-hydroquinone. nih.govresearchgate.netasm.orgnih.gov

Genetic and biochemical analyses of Sphingobium yanoikuyae DN12 have identified a specific enzyme responsible for this transformation. biorxiv.org The enzyme, named BpfD, is classified as an α/β hydrolase and is part of a gene cluster dedicated to BPF degradation. biorxiv.org The action of this hydrolase effectively breaks the link between the two phenolic rings, a critical step leading to the complete breakdown of the original pollutant. nih.gov Both 4-hydroxybenzoate and 1,4-hydroquinone are common metabolites in microbial pathways and can be further mineralized, meaning they are completely broken down into carbon dioxide and water. nih.govnih.gov

BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester. biorxiv.orgresearchgate.net In the BPF degradation pathway, a BVMO enzyme acts on 4,4'-dihydroxybenzophenone, inserting an oxygen atom between the central carbonyl carbon and one of the aromatic rings. nih.gov This creates the ester linkage characteristic of this compound. nih.gov Isotope tracing studies have confirmed that the oxygen atom incorporated during this step is derived from molecular oxygen (O₂). biorxiv.org In Sphingobium yanoikuyae DN12, the specific BVMO responsible for this reaction is designated as BpfC. biorxiv.org

Table 1: Summary of Bisphenol F Biodegradation Pathway

| Precursor Compound | Key Intermediate | Degradation Products | Implicated Enzyme (from S. yanoikuyae) | Reaction Type |

| Bis(4-Hydroxyphenyl)methane (BPF) | 4,4'-Dihydroxybenzophenone | This compound | BpfC (BVMO) | Baeyer-Villiger Oxidation |

| This compound | - | 4-Hydroxybenzoate and 1,4-Hydroquinone | BpfD (α/β hydrolase) | Hydrolysis (Cleavage) |

Environmental Fate and Persistence of this compound in Ecosystems

The environmental fate of this compound is intrinsically linked to the activity of the microorganisms that produce and consume it. As a transient intermediate in the BPF degradation pathway, it is generally not expected to persist for long periods in environments where competent microbial communities are present. nih.govbiorxiv.org The same bacterial strains, such as Sphingobium yanoikuyae, that generate this compound also possess the necessary enzymatic machinery to cleave it into 4-hydroxybenzoate and 1,4-hydroquinone. nih.govnih.govbiorxiv.org

These subsequent products, 4-hydroxybenzoate and 1,4-hydroquinone, are readily channeled into central metabolic pathways for complete mineralization. nih.govnih.gov While the parent compound, BPF, may exhibit a degree of environmental persistence, its biodegradation leads to the formation of this less complex intermediate, which is then rapidly turned over. nih.goveuropa.eu Therefore, the persistence of this compound is low, and its presence in an ecosystem is a strong indicator of active BPF biodegradation.

Subsequent Microbial Catabolism of 4 Hydroxybenzoate Product of 4 Hydroxyphenyl 4 Hydroxybenzoate Degradation

Diverse Catabolic Pathways of 4-Hydroxybenzoate (B8730719) in Microorganisms

Microorganisms have evolved several distinct pathways to degrade 4-hydroxybenzoate, reflecting their metabolic versatility and adaptation to different environmental conditions. The initial step in most aerobic pathways involves the hydroxylation of 4-HBA to form protocatechuate. mdpi.commicrobiologyresearch.org From this central intermediate, the pathways diverge into different ring-cleavage strategies.

Protocatechuate Cleavage Pathways (Ortho- and Meta-cleavage)

The most common fate of 4-hydroxybenzoate in aerobic bacteria is its conversion to protocatechuate (PCA), a reaction catalyzed by 4-hydroxybenzoate 3-monooxygenase. mdpi.complos.org PCA then serves as the substrate for ring-cleavage enzymes, primarily through two distinct routes: ortho-cleavage (β-ketoadipate pathway) and meta-cleavage. mdpi.comresearchgate.net

The ortho-cleavage pathway involves the cleavage of the PCA ring between the two hydroxyl groups by protocatechuate 3,4-dioxygenase (PcaGH), yielding β-carboxy-cis,cis-muconate. mdpi.complos.org This product is subsequently converted through a series of enzymatic reactions to β-ketoadipate, which is then transformed into succinyl-CoA and acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle. plos.org This pathway is widely distributed among various bacterial genera. plos.org For instance, in Burkholderia xenovorans LB400, the genes encoding the protocatechuate pathway are primarily located on the minor chromosome. plos.org

The meta-cleavage pathway , on the other hand, involves the cleavage of the PCA ring adjacent to one of the hydroxyl groups. This is initiated by protocatechuate 4,5-dioxygenase (PCD45), which forms 4-carboxy-2-hydroxymuconate semialdehyde. mdpi.comresearchgate.net This intermediate is then further metabolized to pyruvate (B1213749) and oxaloacetate through a series of enzymatic steps. researchgate.net The meta-cleavage pathway has been reported in strains like Comamonas sp. 7D-2 and Delftia sp. mdpi.com In some bacteria, such as Paenibacillus sp. strain JJ-1b, a protocatechuate 2,3-cleavage pathway is employed, where PCA 2,3-dioxygenase catalyzes the ring fission. asm.org

Table 1: Comparison of Protocatechuate Cleavage Pathways

| Feature | Ortho-Cleavage (β-Ketoadipate Pathway) | Meta-Cleavage Pathway |

|---|---|---|

| Key Enzyme | Protocatechuate 3,4-dioxygenase (PcaGH) mdpi.complos.org | Protocatechuate 4,5-dioxygenase (PCD45) or Protocatechuate 2,3-dioxygenase mdpi.comresearchgate.netasm.org |

| Initial Product | β-carboxy-cis,cis-muconate mdpi.complos.org | 4-carboxy-2-hydroxymuconate semialdehyde or 5-carboxy-2-hydroxymuconate-6-semialdehyde mdpi.comresearchgate.netasm.org |

| End Products | Succinyl-CoA and Acetyl-CoA plos.org | Pyruvate and Oxaloacetate researchgate.net |

| Example Organisms | Burkholderia xenovorans LB400, Pseudomonas strains plos.org | Comamonas sp. 7D-2, Delftia sp., Paenibacillus sp. strain JJ-1b mdpi.comasm.org |

Catechol Cleavage Pathways

An alternative route for 4-HBA degradation involves its conversion to catechol. mdpi.com This can occur through the decarboxylation of protocatechuate, a reaction observed in bacteria like Klebsiella pneumoniae and Enterobacter cloacae. mdpi.com Once formed, catechol undergoes ring cleavage via either ortho- or meta-fission pathways, analogous to the protocatechuate cleavage pathways. mdpi.com

The ortho-cleavage of catechol is catalyzed by catechol 1,2-dioxygenase, producing cis,cis-muconic acid. mdpi.com The meta-cleavage of catechol , facilitated by catechol 2,3-dioxygenase, results in the formation of 2-hydroxymuconic semialdehyde. mdpi.comresearchgate.net These products are then further metabolized to enter central metabolic pathways. The presence of genes for both catechol dioxygenases in organisms like Pseudarthrobacter phenanthrenivorans Sphe3 suggests the capability to utilize this pathway during 4-HBA degradation. mdpi.com

Gentisate Cleavage Pathways

Some microorganisms degrade 4-hydroxybenzoate via a gentisate pathway. nih.govasm.org In this pathway, 4-HBA is converted to gentisate (2,5-dihydroxybenzoate). nih.govasm.org This conversion has been observed in some Bacillus species and the archaeon Haloarcula sp. strain D1. mdpi.comnih.gov For example, Bacillus laterosporus strain PHB-7a accumulates gentisate from 4-HBA. nih.govasm.org

The gentisate is then cleaved by gentisate 1,2-dioxygenase to form maleylpyruvate. nih.gov Maleylpyruvate is subsequently isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate (B1241708) and pyruvate, both of which can enter the TCA cycle. nih.gov In Burkholderia xenovorans LB400, it is suggested that 4-HBA can be funneled into both the protocatechuate and potentially the gentisate pathways. plos.orgnih.gov

Anaerobic Degradation Pathways Involving 4-Hydroxybenzoate

In the absence of oxygen, microorganisms employ different strategies to degrade 4-hydroxybenzoate. A key initial step in the anaerobic degradation of 4-HBA is its activation to 4-hydroxybenzoyl-CoA. nih.govasm.org In the phototrophic bacterium Rhodopseudomonas palustris, 4-hydroxybenzoyl-CoA is then reductively dehydroxylated to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govasm.org This dehydroxylation is catalyzed by 4-hydroxybenzoyl-CoA reductase, a molybdenum-containing enzyme. nih.govasm.org

In some anaerobic microbial communities, 4-HBA can be reductively dehydroxylated to benzoate (B1203000). nih.gov Phenol (B47542) has also been identified as an intermediate in the anaerobic degradation of 4-HBA in freshwater sediments, which is subsequently carboxylated to benzoate. nih.gov

Enzymology of 4-Hydroxybenzoate Catabolism

The diverse catabolic pathways for 4-hydroxybenzoate are orchestrated by a suite of specialized enzymes. The initial and often rate-limiting step in aerobic degradation is the hydroxylation of the aromatic ring, catalyzed by a class of enzymes known as hydroxylases.

4-Hydroxybenzoate Hydroxylase (4HB3H) and Other Hydroxylases

The most well-studied enzyme in the catabolism of 4-HBA is 4-hydroxybenzoate 3-monooxygenase (EC 1.14.13.2), commonly referred to as p-hydroxybenzoate hydroxylase (PHBH). wikipedia.orgnih.gov This flavoprotein catalyzes the regioselective hydroxylation of 4-hydroxybenzoate to produce 3,4-dihydroxybenzoate (protocatechuate). wikipedia.org The reaction requires NADPH and molecular oxygen. microbiologyresearch.orgebi.ac.uk PHBH is a homodimer and its structure and mechanism have been extensively studied, serving as a model for other flavin-dependent hydroxylases. wikipedia.orgnih.gov The enzyme exhibits a high degree of specificity for its substrate, with the active site accommodating substituted benzenes like 2,4-dihydroxybenzoate (B8728270) and some halogenated aromatic compounds. wikipedia.org

The gene encoding this enzyme is often designated as pobA. mdpi.complos.org In Corynebacterium glutamicum, the PobA enzyme is a homodimer that prefers NADPH over NADH as a cosubstrate. nih.gov

While the 3-hydroxylation of 4-HBA is the most common initial step, other hydroxylases can be involved in different pathways. For instance, in the gentisate pathway, a different type of hydroxylase is responsible for the conversion of 4-HBA to gentisate. nih.govasm.org Furthermore, in the anaerobic degradation pathway of Rhodopseudomonas palustris, the key enzyme is a reductase that removes the hydroxyl group, highlighting the enzymatic diversity in microbial catabolism of 4-HBA. nih.govasm.org

Table 2: Key Enzymes in the Initial Steps of 4-Hydroxybenzoate Catabolism

| Enzyme | EC Number | Reaction Catalyzed | Pathway | Cofactors | Example Organisms |

|---|---|---|---|---|---|

| 4-Hydroxybenzoate 3-monooxygenase (PHBH/4HB3H) | 1.14.13.2 | 4-Hydroxybenzoate + NADPH + H⁺ + O₂ → Protocatechuate + NADP⁺ + H₂O | Protocatechuate Pathway microbiologyresearch.orgwikipedia.orgebi.ac.uk | NADPH, FAD wikipedia.orgebi.ac.uk | Pseudomonas sp., Corynebacterium glutamicum wikipedia.orgnih.gov |

| 4-Hydroxybenzoyl-CoA reductase (dehydroxylating) | Not assigned | 4-Hydroxybenzoyl-CoA + 2e⁻ + 2H⁺ → Benzoyl-CoA + H₂O | Anaerobic Degradation nih.govasm.org | Molybdenum cofactor, [2Fe-2S] clusters nih.govasm.org | Rhodopseudomonas palustris, Thauera aromatica nih.govasm.org |

Decarboxylases (e.g., 4-Hydroxybenzoate Decarboxylase)

A key enzymatic step in the anaerobic degradation of 4-hydroxybenzoate is its decarboxylation to phenol, catalyzed by 4-hydroxybenzoate decarboxylase. wikipedia.org This enzyme belongs to the family of carboxy-lyases, which specialize in cleaving carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is 4-hydroxybenzoate carboxy-lyase (phenol-forming). wikipedia.org

In a notable example, the 4-hydroxybenzoate decarboxylase from Enterobacter cloacae P240, isolated from anaerobic soil conditions, has been purified and characterized. nih.gov This enzyme is a homohexamer, composed of six identical subunits, and carries out the non-oxidative decarboxylation of 4-hydroxybenzoate without the need for any cofactors. nih.gov Interestingly, this enzyme can also catalyze the reverse reaction, the carboxylation of phenol to form 4-hydroxybenzoate, under specific conditions. nih.gov The gene encoding this enzyme has been identified and sequenced, revealing similarities to decarboxylases from other bacteria like Clostridium hydroxybenzoicum and Streptomyces sp. strain D7. nih.gov

In some yeasts, such as Candida parapsilosis, a different type of decarboxylation occurs. A flavoprotein monooxygenase, 4-hydroxybenzoate 1-hydroxylase (decarboxylating), catalyzes the oxidative decarboxylation of 4-hydroxybenzoate derivatives. nih.gov This enzyme utilizes NAD(P)H and molecular oxygen, with the oxygen atom being incorporated into the resulting hydroquinone (B1673460) product. nih.gov

| Enzyme Name | Organism | Reaction Type | Cofactors | Substrate(s) | Product(s) |

| 4-Hydroxybenzoate Decarboxylase | Enterobacter cloacae P240 | Non-oxidative Decarboxylation | None required | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Phenol, CO2 |

| 4-Hydroxybenzoate 1-hydroxylase (decarboxylating) | Candida parapsilosis CBS604 | Oxidative Decarboxylation | Flavin Adenine Dinucleotide (FAD), NAD(P)H | 4-Hydroxybenzoate derivatives | 1,4-Dihydroxybenzene (Hydroquinone) |

Coenzyme A (CoA) Ligation Enzymes (e.g., 4-Hydroxybenzoate-CoA Ligase)

In many metabolic pathways, particularly under anaerobic conditions, the activation of 4-hydroxybenzoate is a prerequisite for further degradation. This activation is achieved by its ligation to Coenzyme A (CoA), a reaction catalyzed by 4-hydroxybenzoate-CoA ligase. ontosight.aiwikipedia.org This enzyme belongs to the ligase family, specifically those that form carbon-sulfur bonds. wikipedia.org

The reaction involves the activation of 4-hydroxybenzoate by ATP to form an acyl-adenylate intermediate. ontosight.ai This intermediate then reacts with CoA to yield 4-hydroxybenzoyl-CoA, AMP, and pyrophosphate. ontosight.ai This process is energetically favorable and prepares the 4-hydroxybenzoyl-CoA for subsequent enzymatic reactions. ontosight.ai

This enzyme is crucial in the degradation of various aromatic compounds and has been identified in bacteria, fungi, and plants. ontosight.ai For instance, in the phototrophic bacterium Rhodopseudomonas palustris, 4-hydroxybenzoate-CoA ligase is essential for the anaerobic metabolism of 4-hydroxybenzoate. wikipedia.orgnih.gov Similarly, certain soil bacteria utilize this enzyme in the pathway that converts 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. nih.gov

| Enzyme Name | EC Number | Reaction | Substrates | Products | Organism Examples |

| 4-Hydroxybenzoate-CoA Ligase | 6.2.1.27 | ATP + 4-hydroxybenzoate + CoA <=> AMP + diphosphate (B83284) + 4-hydroxybenzoyl-CoA | ATP, 4-hydroxybenzoate, CoA | AMP, diphosphate, 4-hydroxybenzoyl-CoA | Rhodopseudomonas palustris, Pseudomonas sp. |

Dioxygenases and Their Role in Aromatic Ring Cleavage

Dioxygenases are a critical class of enzymes responsible for the oxidative cleavage of the aromatic ring of dihydroxylated intermediates derived from 4-hydroxybenzoate. These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to the formation of non-aromatic products that can be further metabolized and enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org

In many aerobic bacteria, 4-hydroxybenzoate is first hydroxylated to form protocatechuate (3,4-dihydroxybenzoate). nih.govmdpi.com This reaction is catalyzed by 4-hydroxybenzoate 3-monooxygenase. ebi.ac.uk Protocatechuate then becomes the substrate for ring-cleavage dioxygenases. nih.govmdpi.com

There are two main types of ring cleavage pathways for protocatechuate:

Ortho-cleavage (or intradiol cleavage): This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms. Protocatechuate 3,4-dioxygenase (PCD34) catalyzes this reaction, converting protocatechuate to β-carboxy-cis,cis-muconate. nih.govasm.org Fungi predominantly use this intradiol cleavage pathway for degrading aromatic compounds. asm.org

Meta-cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to the hydroxylated carbons. asm.org Protocatechuate 4,5-dioxygenase (PCD45) is responsible for this cleavage, yielding 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov

The choice of cleavage pathway can vary between different microbial species. nih.gov For example, in Pseudarthrobacter phenanthrenivorans Sphe3, it appears that both ortho- and meta-cleavage pathways are active concurrently. nih.gov

Aromatic-ring-hydroxylating dioxygenases are often multi-component enzyme systems. wikipedia.org They typically consist of a hydroxylase component, which contains a Rieske-type [2Fe-2S] center and a mononuclear iron atom in its active site, and an electron transfer component. wikipedia.org The electron transfer component, usually a flavoprotein and a ferredoxin, shuttles electrons from NADH to the hydroxylase. wikipedia.org

| Dioxygenase Type | Cleavage Position | Key Enzyme Example(s) | Substrate | Product(s) |

| Intradiol (Ortho) | Between hydroxyl groups | Protocatechuate 3,4-dioxygenase (PCD34) | Protocatechuate | β-carboxy-cis,cis-muconate |

| Extradiol (Meta) | Adjacent to hydroxyl groups | Protocatechuate 4,5-dioxygenase (PCD45) | Protocatechuate | 4-carboxy-2-hydroxymuconate semialdehyde |

Genetic Regulation and Gene Clusters in 4-Hydroxybenzoate Degradation

The genes encoding the enzymes for 4-hydroxybenzoate degradation are often organized into clusters on the microbial chromosome. researchgate.netasm.org This clustering allows for coordinated regulation of the entire metabolic pathway. The expression of these genes is typically induced by the presence of 4-hydroxybenzoate or its metabolic intermediates.

In Agrobacterium tumefaciens, the genes for 4-hydroxybenzoate catabolism are part of the β-ketoadipate pathway. asm.org The pobA gene, which encodes 4-hydroxybenzoate hydroxylase, is essential for the bacterium to use 4-hydroxybenzoate as a sole carbon source. asm.org The expression of pobA is positively regulated by a transcriptional activator protein called PobR, which is encoded by the adjacent pobR gene. asm.org PobR, in turn, represses its own expression. asm.org This regulatory system ensures that the enzymes for 4-hydroxybenzoate degradation are only produced when needed.

Similarly, in Pseudomonas putida, the genes for the protocatechuate branch of the β-ketoadipate pathway, including those for 4-hydroxybenzoate degradation, are regulated by the transcriptional activator PcaR. nih.govnih.gov The expression of pcaK, the gene for the 4-hydroxybenzoate transport protein, and pcaF, a gene required for both benzoate and 4-hydroxybenzoate degradation, are both induced by the pathway intermediate β-ketoadipate and require PcaR. nih.govnih.gov Interestingly, the expression of pcaK is repressed by benzoate, suggesting a hierarchical control where the bacterium preferentially degrades benzoate over 4-hydroxybenzoate. nih.gov

The organization of these gene clusters can vary among different bacterial species, reflecting independent evolutionary strategies for the recruitment of these catabolic pathways. nih.gov In some bacteria, like Acinetobacter sp. strain ADP1, the aromatic catabolic genes are clustered together, while in others, such as Escherichia coli, they are dispersed throughout the genome. researchgate.net

| Gene | Encoded Protein | Function | Organism Example | Regulation |

| pobA | 4-Hydroxybenzoate hydroxylase | Hydroxylation of 4-hydroxybenzoate to protocatechuate | Agrobacterium tumefaciens | Induced by 4-hydroxybenzoate, positively regulated by PobR |

| pobR | PobR transcriptional regulator | Positive regulation of pobA expression, autorepression | Agrobacterium tumefaciens | --- |

| pcaK | 4-Hydroxybenzoate transport protein | Transport of 4-hydroxybenzoate into the cell | Pseudomonas putida | Induced by β-ketoadipate, requires PcaR, repressed by benzoate |

| pcaF | β-ketoadipate succinyl-CoA transferase | Part of the β-ketoadipate pathway | Pseudomonas putida | Induced by β-ketoadipate, requires PcaR |

| pcaR | PcaR transcriptional activator | Activates expression of pca genes | Pseudomonas putida | --- |

Analytical Methodologies for Research on 4 Hydroxyphenyl 4 Hydroxybenzoate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 4-Hydroxyphenyl 4-hydroxybenzoate (B8730719) and its metabolites, enabling their separation from complex matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for Aromatic Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic compounds like 4-Hydroxyphenyl 4-hydroxybenzoate. nih.govepa.gov This technique is favored for its ability to separate a wide range of compounds without the need for derivatization. mdpi.com When coupled with a UV detector, HPLC offers a sensitive method for quantification. For instance, HPLC with UV detection at a wavelength of 254 nm is widely used for its sensitivity.

In the context of analyzing related compounds, such as parabens and their derivatives in various samples, HPLC is a common method. kau.edu.sa The separation is often achieved on a reversed-phase column with a mobile phase typically consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netnih.gov For example, a study on the degradation of bisphenol F identified this compound as a metabolite using an HPLC system equipped with a C18 column and a mobile phase of acetonitrile and water. nih.gov The retention times of aromatic compounds in HPLC are influenced by factors like their ability to form hydrogen bonds, which affects their interaction with the stationary phase. epa.gov

Table 1: HPLC Methods for Aromatic Compound Analysis

| Compound | Column | Mobile Phase | Detection | Application |

| 4-Hydroxybenzoic Acid | Amaze TR | Acetonitrile/Ammonium Acetate (B1210297) buffer | UV (255 nm) | Analysis of aromatic carboxylic acids helixchrom.com |

| Parabens & Derivatives | C18 | Methanol/Formic acid solution | MS/MS | Determination in pharmaceuticals kau.edu.sa |

| Bisphenol F Metabolites | C18 (VP-ODS) | Acetonitrile/Water | UV/VIS | Degradation studies nih.gov |

| Hydroxylated Polyaromatics | Reversed-phase | Water/Methanol | Electrochemical | Analysis in water samples epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely applied technique for the identification and profiling of metabolites, including those of this compound. nih.gov This method provides high sensitivity and the ability to identify compounds based on their mass spectra. nih.gov For many phenolic and cyclic metabolites, GC-MS analysis is performed after a derivatization step, commonly silylation, to increase the volatility of the compounds. mdpi.comnih.gov

The identification of metabolites is achieved by comparing their retention times and mass spectra with those of known standards or by matching them against spectral libraries like the NIST library. nih.gov For example, in studies of bisphenol F degradation, GC-MS was used to identify this compound as a metabolite after trimethylsilylation. nih.govresearchgate.net The technique has also been successfully employed to identify various phenolic compounds in plant extracts and other biological matrices. mdpi.comnih.gov

Table 2: GC-MS in Metabolite Identification

| Analyte Type | Derivatization | Key Findings | Reference |

| Phenolic Compounds | Silylation (TMS) | Identification of various phenolics in plants. nih.gov | nih.gov |

| Bisphenol F Metabolites | Trimethylsilylation | Identification of this compound. nih.govresearchgate.net | nih.govresearchgate.net |

| Monophenols | MSTFA | Enhanced detection of 11 monophenols in Arabidopsis. nih.gov | nih.gov |

| DDT Metabolites | Not specified | Identification of DDT degradation products by fungi. nais.net.cn | nais.net.cn |

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis

For analyses requiring exceptional sensitivity and selectivity, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the high-resolution separation of UPLC with the specific and sensitive detection of tandem mass spectrometry, making it ideal for detecting trace levels of compounds in complex biological samples. nih.govnih.gov

A key advantage of UPLC-MS/MS is its ability to simultaneously determine multiple parent compounds and their metabolites in a single run. nih.govnih.gov For instance, a UPLC-MS/MS method was developed for the concurrent analysis of four parabens and two of their metabolites, including 4-hydroxybenzoic acid, in human seminal plasma. nih.govresearchgate.net This method demonstrated high sensitivity, with limits of quantification in the low µg/L range, and required minimal sample preparation. sigmaaldrich.com The increased speed of UPLC systems also allows for higher sample throughput compared to traditional HPLC methods. waters.com

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for confirming its structure. vdoc.pub For example, the structure of products from the esterification of 4-hydroxyphenyl-4-hydroxybenzoate has been confirmed using ¹H NMR. science.govscience.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. The UV-Vis spectra of this compound and its derivatives can be measured to observe photo-isomerization and other photochemical behaviors. rsc.org

Preparation of Samples for Advanced Analytical Techniques

Proper sample preparation is a critical step to ensure accurate and reliable results from advanced analytical techniques. The complexity of the sample matrix often necessitates extraction and purification steps to remove interfering substances. f-cdn.comresearchgate.net

For HPLC analysis , sample preparation can range from simple dilution and filtration to more complex procedures like solid-phase extraction (SPE). kau.edu.saf-cdn.com The choice of method depends on the sample matrix; for instance, for oil-based creams or lotions, steps like stirring with a solvent, filtration, and washing may be required. f-cdn.com

For GC-MS analysis , sample preparation often involves extraction with a volatile organic solvent, as GC-MS is not directly compatible with aqueous samples. uoguelph.ca A derivatization step is frequently included to make the analytes more volatile. uoguelph.ca Common extraction techniques include liquid-liquid extraction (LLE) and solid-liquid extraction (SLE). kau.edu.saresearchgate.net In some cases, ultrasonication can be used to improve the extraction efficiency of phenolic compounds. nih.gov

Table 3: Sample Preparation Techniques

| Analytical Technique | Sample Type | Preparation Method | Purpose | Reference |

| HPLC | Cosmetics | Dilution, SPE | Removal of interferences | f-cdn.com |

| HPLC | Pharmaceuticals | SLE, LLE, SPE | Purification for solid/lipid-rich samples | kau.edu.sa |

| GC-MS | General | Solvent extraction, derivatization | Increase volatility, remove water | uoguelph.ca |

| GC-MS | Plant Tissues | Ultrasonication, MTBE enrichment | Enhance recovery of phenolics | nih.gov |

| UPLC-MS/MS | Human Seminal Plasma | Protein precipitation, liquid-liquid extraction | Isolate parent compounds and metabolites | nih.gov |

Future Research Directions in 4 Hydroxyphenyl 4 Hydroxybenzoate Chemistry and Biotransformation

Development of Enhanced Synthetic Protocols for Specialized Applications

The synthesis of 4-hydroxyphenyl 4-hydroxybenzoate (B8730719) and its analogs, often used in the production of polymers and other materials, is a critical area of ongoing research. google.com Current methods primarily involve the esterification of p-hydroxybenzoic acid and hydroquinone (B1673460). google.com Future research is focused on developing more efficient and specialized synthetic protocols.

One promising direction is the use of novel catalytic systems. For instance, a combination of sulfuric acid and boric acid has been shown to be an effective catalyst for the esterification process, leading to high yields and purity. google.com Research into the synergistic effects of such catalyst combinations could lead to even more efficient and selective syntheses. smolecule.com For example, studies have demonstrated that equimolar ratios of sulfuric acid and boric acid can achieve conversion rates exceeding 94% with high selectivity. smolecule.com

Furthermore, the development of synthetic methods for related compounds, such as parabens (alkyl esters of p-hydroxybenzoic acid), provides insights into potential new routes for 4-hydroxyphenyl 4-hydroxybenzoate synthesis. saapjournals.orgresearchgate.net These methods include both chemical and enzymatic approaches. saapjournals.orgresearchgate.net Microwave-assisted synthesis using catalysts like sodium hydrogen sulfate (B86663) is another area being explored to shorten reaction times and improve efficiency. google.com The use of solid acid catalysts, such as cation exchange resins, is also being investigated to simplify product separation and catalyst recycling. google.com

The table below summarizes various synthetic approaches for related p-hydroxybenzoic acid esters, which could inform future strategies for this compound synthesis.

| Catalyst/Method | Reactants | Key Features |

| Sulfuric acid and Boric acid | p-hydroxybenzoic acid, hydroquinone | High yield and purity of (4-hydroxyphenyl) 4-hydroxy-benzoate. google.com |

| Sodium hydrogen sulfate (Microwave-assisted) | p-hydroxybenzoic acid, methanol (B129727) | Reduced reaction time. google.com |

| Cation exchange resin (e.g., 001x7Na, D72) | p-hydroxybenzoic acid, methanol | Simplified post-treatment, catalyst can be reused. google.com |

| Enzymatic approaches | p-hydroxybenzoic acid, alcohol | Greener synthesis alternative. saapjournals.orgresearchgate.net |

Engineering Microbial Systems for Efficient Bioremediation of Aromatic Pollutants

Aromatic compounds, including derivatives of this compound, can be environmental pollutants. nih.gov A significant area of future research lies in engineering microbial systems for their efficient bioremediation. nih.gov This involves designing and constructing microbes with enhanced capabilities to break down these persistent compounds. nih.gov

Synthetic biology offers powerful tools to create engineered strains that can mineralize aromatic pollutants that are otherwise difficult to degrade. nih.gov This can involve introducing new metabolic pathways into host organisms or optimizing existing ones. For instance, Rhodococcus species are known for their ability to degrade a wide range of aromatic compounds, including those structurally related to this compound. nih.govnih.gov Research has shown that introducing Rhodococcus into contaminated soil can significantly enhance the biodegradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov

Future work will likely focus on:

Pathway Engineering: Constructing novel degradation pathways in robust microbial chassis like Pseudomonas and Rhodococcus. nih.govfrontiersin.org

Optimizing Enzyme Expression: Enhancing the expression and activity of key enzymes involved in the degradation of aromatic rings.

Improving Substrate Availability: Engineering microbes to better access and uptake hydrophobic pollutants.

Consortium Design: Developing microbial consortia where different strains work together to completely mineralize complex mixtures of pollutants. nih.gov

The table below highlights some bacterial genera with potential for bioremediation of aromatic compounds.

| Microbial Genus | Relevant Degradation Capabilities |

| Rhodococcus | Degrades a wide variety of aromatic hydrocarbons, including benzene (B151609), toluene, and PAHs. nih.govnih.gov |

| Pseudomonas | Capable of degrading PAHs and can be engineered to produce valuable chemicals from aromatic feedstocks. frontiersin.orgpjoes.com |

| Enterobacter | Strains have been shown to hydrolyze parabens to 4-hydroxybenzoic acid and then convert it to phenol (B47542). nih.gov |

| Cryptanaerobacter | Can produce benzoate (B1203000) from phenol via 4-hydroxybenzoate. wikipedia.org |

Mechanistic Elucidation of Novel Enzymatic Transformations Involving this compound

Understanding the enzymatic transformations of this compound and its metabolites is crucial for both bioremediation and biotechnological applications. A key enzyme in its breakdown is this compound hydrolase, which cleaves the ester bond to produce 4-hydroxybenzoate and hydroquinone. ethz.ch

The metabolic fate of 4-hydroxybenzoate is a central area of investigation. In many aerobic bacteria, it is hydroxylated to protocatechuic acid, which then enters the β-ketoadipate pathway. nih.gov However, alternative pathways exist. For example, some bacteria can decarboxylate 4-hydroxybenzoate to phenol. nih.govwikipedia.org The enzyme responsible, 4-hydroxybenzoate decarboxylase, catalyzes the non-oxidative removal of a carboxyl group. wikipedia.org

Future research will focus on:

Discovering Novel Enzymes: Identifying and characterizing new enzymes involved in the degradation of this compound and its downstream products.

Understanding Reaction Mechanisms: Elucidating the detailed catalytic mechanisms of these enzymes, such as the flavin-dependent hydroxylation catalyzed by 4-hydroxybenzoate 3-monooxygenase. wikipedia.org

Investigating Anaerobic Pathways: Exploring the anaerobic degradation of these compounds, which often involves different enzymatic strategies, such as reductive dehydroxylation. oup.com

The following table summarizes key enzymes and their roles in the transformation of 4-hydroxybenzoate.

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

| This compound hydrolase | This compound → 4-Hydroxybenzoate + Hydroquinone | Initial degradation step. ethz.ch |

| 4-hydroxybenzoate 3-monooxygenase | 4-Hydroxybenzoate → 3,4-Dihydroxybenzoate (Protocatechuic acid) | Aerobic degradation via β-ketoadipate pathway. wikipedia.org |

| 4-hydroxybenzoate decarboxylase | 4-Hydroxybenzoate → Phenol + CO2 | Alternative aerobic/anaerobic degradation pathway. wikipedia.org |

| 4-hydroxybenzoyl-CoA reductase | 4-Hydroxybenzoyl-CoA → Benzoyl-CoA | Anaerobic degradation. oup.com |

Advanced Analytical Techniques for Ultra-Trace Analysis and In Situ Monitoring of Biotransformations

The ability to detect and quantify this compound and its transformation products at very low concentrations is essential for monitoring bioremediation processes and understanding metabolic pathways. nih.gov Future research in this area will leverage advanced analytical techniques to achieve ultra-trace analysis and in situ monitoring.

Current methods for analyzing related compounds like parabens include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net For more complex environmental samples, techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) are employed to identify and quantify metabolic biomarkers of in situ biodegradation. nih.gov

Future directions in analytical chemistry for this field include:

Developing more sensitive and selective methods: This will enable the detection of fleeting intermediates and low-level contaminants.

In situ monitoring techniques: Technologies like Focused Beam Reflectance Measurement (FBRM) and Particle Vision Measurement (PVM) can be used to monitor crystallization processes in real-time, which could be adapted for biotransformation monitoring. researchgate.net

Molecular techniques: The use of Polymerase Chain Reaction (PCR) based methods, such as real-time PCR, can monitor the populations of specific degrading microorganisms in situ, providing an indirect measure of biotransformation activity. asme.org

Compound-specific stable isotope analysis: This powerful technique can be used to definitively track the biodegradation of pollutants in the environment. nih.govresearchgate.net

The table below lists some advanced analytical techniques and their applications in monitoring biotransformations.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification of parabens and their degradation products. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of metabolites from paraben degradation. nih.gov |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Detection of metabolic biomarkers for in situ biodegradation monitoring. nih.gov |

| Real-Time Polymerase Chain Reaction (PCR) | Monitoring the population of specific degrading microorganisms. asme.orgacs.org |

| Compound-Specific Stable Isotope Analysis | Quantifying in situ biodegradation of pollutants. nih.govresearchgate.net |

Q & A

Q. What are the standard methods for synthesizing 4-Hydroxyphenyl 4-hydroxybenzoate, and how do enzymatic routes compare to chemical synthesis?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoic acid with 4-hydroxyphenol. Enzymatic routes (e.g., using lipases or esterases) offer advantages in regioselectivity and reduced byproducts compared to chemical catalysts like sulfuric acid. For example, enzymatic retrosynthesis strategies prioritize reactions with existing precedents, such as 4-hydroxybenzaldehyde dehydrogenase-catalyzed oxidation . Chemical synthesis may require protection/deprotection of hydroxyl groups to avoid side reactions .

Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons and ester linkages. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 230.218. Reverse-phase HPLC (e.g., using Chromolith columns) with UV detection at 254 nm resolves impurities, as demonstrated in preservative analysis . X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .

Q. What analytical protocols are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. For microbial studies, protocols optimized for phenolic compounds (e.g., Folin-Ciocalteu assay ) can quantify total phenolic content. Solid-Phase Extraction (SPE) using C18 cartridges pre-concentrates samples, while internal standards (e.g., deuterated parabens) correct for matrix effects .

Advanced Research Questions

Q. How can conflicting data on the enzymatic degradation pathways of this compound be resolved in anaerobic systems?

- Methodological Answer : Anaerobic degradation pathways vary by microbial consortia. For instance, Pseudomonas spp. degrade phenol via 4-hydroxybenzoate carboxylase, while thermophilic systems favor β-oxidation of n-caproate . Isotopic labeling (e.g., ¹³C-tracing) and metagenomic profiling of microbial communities can clarify dominant pathways. Enzyme activity assays (e.g., NADH-dependent 4-hydroxybenzoate hydroxylase ) should be conducted under controlled redox conditions to reconcile discrepancies .

Q. What experimental designs optimize this compound’s antimicrobial efficacy in biocomposite materials?

- Methodological Answer : Co-treatment with laccase enhances antimicrobial activity by polymerizing phenolic groups into bioactive quinones. For paper-based materials, kraft pulp treated with laccase/butyl 4-hydroxybenzoate achieves >90% inhibition against S. aureus and E. coli. Experimental variables include enzyme loading (0.5–2 U/g pulp), pH (4–5), and incubation time (2–24 hr) . Synchrotron FTIR microspectroscopy can map compound distribution in composites.

Q. How do coenzyme specificity and structural motifs in 4-hydroxybenzoate hydroxylases influence catalytic efficiency across bacterial species?

- Methodological Answer : NADH preference in Pseudomonas sp. CBS3 versus NADPH in P. fluorescens is attributed to divergent helix H2 regions. Site-directed mutagenesis (e.g., substituting Arg44 with Lys) alters coenzyme binding affinity. Kinetic assays (e.g., stopped-flow spectroscopy) measure turnover rates, while homology modeling based on PDB templates (e.g., 1PBE) identifies conserved FAD-binding domains . Comparative genomic analysis of pobA genes further elucidates evolutionary adaptations .

Q. What computational strategies predict trophic dependencies of this compound in rhizosphere microbiomes?

- Methodological Answer : Genome-Scale Metabolic Models (GSMMs) integrate exometabolomic data to map uptake/secretion profiles. For example, Verrucomicrobia metabolize 4-hydroxybenzoate to catechol, enhancing plant stress tolerance . Flux balance analysis (FBA) identifies keystone metabolites, while machine learning (e.g., reaction similarity-based ranking ) prioritizes synthetic pathways. In silico predictions must be validated with targeted metabolomics (e.g., LC-MS/MS) and gnotobiotic plant assays .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported degradation rates of this compound under varying environmental conditions?

- Methodological Answer : Standardize test conditions (e.g., pH 7.0, 25°C, 100 mM phosphate buffer) to minimize variability. Use isotopically labeled compounds (e.g., ¹⁴C-4-hydroxybenzoate) to track mineralization rates. Meta-analysis of published half-lives (e.g., soil vs. aquatic systems) should account for microbial diversity and redox gradients. Computational tools like EPI Suite predict environmental persistence but require experimental validation via OECD 301B ready biodegradability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.